molecular formula C14H12ClN3O2 B3898736 N-(2-chlorophenyl)-N'-(3-pyridinylmethyl)ethanediamide

N-(2-chlorophenyl)-N'-(3-pyridinylmethyl)ethanediamide

Cat. No. B3898736
M. Wt: 289.71 g/mol
InChI Key: HTXWXAIVZFKRAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorophenyl)-N'-(3-pyridinylmethyl)ethanediamide, commonly known as CPE, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. CPE is a type of organic compound that belongs to the class of amides and is known for its unique properties that make it an ideal candidate for scientific research.

Mechanism of Action

The mechanism of action of CPE is not fully understood, but it is believed to act as an inhibitor of certain enzymes and proteins in the body. This inhibition can lead to various biochemical and physiological effects, which are discussed below.
Biochemical and Physiological Effects:
CPE has been shown to have various biochemical and physiological effects, including its ability to inhibit the growth of cancer cells and to induce apoptosis (programmed cell death) in these cells. CPE has also been shown to have anti-inflammatory properties and to be effective in the treatment of various inflammatory conditions such as arthritis.

Advantages and Limitations for Lab Experiments

CPE has several advantages as a compound for use in lab experiments, including its stability and ease of synthesis. However, it also has some limitations, including its potential toxicity and the need for careful handling and storage.

Future Directions

There are several potential future directions for research involving CPE, including its use in the development of new drugs for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of CPE and to explore its potential for use in other scientific research applications.
In conclusion, CPE is a unique and versatile compound that has great potential for use in various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand the potential of CPE and to explore its use in various scientific fields.

Scientific Research Applications

CPE has been extensively studied for its potential use in various scientific research applications, including its use as an analytical reagent and as a precursor for the synthesis of other compounds. CPE has also been used in the development of new drugs and as a tool for studying the mechanisms of action of various biological processes.

properties

IUPAC Name

N'-(2-chlorophenyl)-N-(pyridin-3-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O2/c15-11-5-1-2-6-12(11)18-14(20)13(19)17-9-10-4-3-7-16-8-10/h1-8H,9H2,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTXWXAIVZFKRAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C(=O)NCC2=CN=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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